GSK2807 Trifluoroacetate

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N8O5.C2HF3O2/c1-25(2)5-3-6-26(7-4-11(20)19(30)31)8-12-14(28)15(29)18(32-12)27-10-24-13-16(21)22-9-23-17(13)27;3-2(4,5)1(6)7/h9-12,14-15,18,28-29H,3-8,20H2,1-2H3,(H,30,31)(H2,21,22,23);(H,6,7)/t11-,12+,14+,15+,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPZIBBKUWOBTJ-CPQMNCBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN(CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33F3N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GSK2807 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of GSK2807 Trifluoroacetate's Action: A Selective SMYD3 Inhibitor

This compound is a potent and selective small molecule inhibitor of the SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the development and progression of various cancers.[1][2][3] The compound operates through a competitive inhibition mechanism with respect to the S-adenosyl-L-methionine (SAM) cofactor, effectively blocking the methyltransferase activity of SMYD3.[1][3] This targeted inhibition prevents the methylation of key downstream substrates, most notably mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2), thereby disrupting oncogenic signaling pathways.[1][3]

The significance of this mechanism lies in the role of SMYD3 in various malignancies, including colorectal, breast, prostate, and hepatocellular tumors, where its overexpression is often observed.[1] By preventing the methylation of MEKK2, GSK2807 interferes with the regulation of the MEK/ERK pathway, a critical signaling cascade in RAS-driven cancers.[1]

Quantitative Profile of this compound

The inhibitory potency and selectivity of GSK2807 have been characterized through various biochemical assays. The following table summarizes the key quantitative data available for GSK2807 and its trifluoroacetate salt.

| Parameter | Target | Value | Assay Type | Notes |

| Ki | SMYD3 | 14 nM | Biochemical Assay | Potent, SAM-competitive inhibitor.[1][3][4] |

| IC50 | SMYD3 | 130 nM | Biochemical Assay | [4] |

| Selectivity | SMYD2 | Ki = 345 nM | Biochemical Assay | GSK2807 is 24-fold selective for SMYD3 over the closely related SMYD2.[5] |

Deciphering the SMYD3-MEKK2 Signaling Axis and GSK2807's Intervention

SMYD3-mediated methylation of MEKK2 is a crucial event in the activation of the downstream MEK/ERK signaling pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. GSK2807, by inhibiting SMYD3, effectively decouples this critical oncogenic signaling event.

References

GSK2807 Trifluoroacetate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 trifluoroacetate has emerged as a potent and selective inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, and mechanism of action of this compound, along with detailed experimental protocols for its characterization. The document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, drug discovery, and chemical biology.

Introduction to SMYD3 as a Therapeutic Target

SET and MYND domain-containing protein 3 (SMYD3) is an enzyme that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins. Overexpression of SMYD3 has been observed in a variety of cancers, including colorectal, breast, prostate, and hepatocellular carcinomas, where it plays a crucial role in regulating gene expression and signaling pathways that promote tumor growth and progression.[1] Key downstream effects of SMYD3 activity include the methylation of MEKK2, which is important for the regulation of the MEK/ERK signaling pathway, a critical cascade in many RAS-driven cancers.[1] The oncogenic role of SMYD3 has positioned it as an attractive target for the development of novel anticancer therapeutics.

Discovery of this compound

The discovery of GSK2807 was the result of a targeted, structure-based drug design effort. Researchers utilized a deep understanding of the SMYD3 protein structure to engineer a potent and selective inhibitor. A high-resolution co-crystal structure of SMYD3 with a MEKK2-peptide substrate provided key insights into the enzyme's active site.[1] This structural information guided the design of GSK2807 to bridge the S-adenosyl-L-methionine (SAM) binding pocket and the substrate lysine tunnel of SMYD3, leading to its potent inhibitory activity.[1]

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the compound is commercially available from various suppliers for research purposes. The trifluoroacetate salt form is common for synthetic compounds with basic functional groups, aiding in their purification and handling.

Quantitative Data

The following table summarizes the key quantitative data reported for GSK2807.

| Parameter | Value | Notes |

| Ki for SMYD3 | 14 nM | S-adenosyl-L-methionine (SAM)-competitive inhibitor. |

| IC50 for SMYD3 | 130 nM | Biochemical assay. |

| Selectivity | 24-fold selective for SMYD3 over SMYD2 | Ki for SMYD2 = 345 ± 36 nM. |

Mechanism of Action and Signaling Pathway

GSK2807 is a potent and selective, SAM-competitive inhibitor of SMYD3.[1] By binding to the SAM pocket, it prevents the transfer of a methyl group from SAM to SMYD3's substrates. One of the key non-histone substrates of SMYD3 is MEKK2 (MAP3K2). Methylation of MEKK2 by SMYD3 is a critical step in the activation of the downstream MEK/ERK signaling pathway.[1] By inhibiting SMYD3, GSK2807 prevents MEKK2 methylation, thereby disrupting this pro-oncogenic signaling cascade.

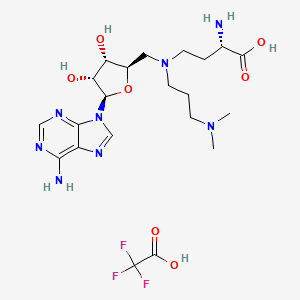

Caption: SMYD3 signaling pathway and the inhibitory action of GSK2807.

Experimental Protocols

SMYD3 Scintillation Proximity Assay (SPA) for IC50 Determination

This protocol is adapted from established methods for measuring protein methyltransferase activity.

Materials:

-

Recombinant human SMYD3 enzyme

-

Biotinylated MEKK2 peptide substrate

-

S-adenosyl-L-[³H]-methionine ([³H]-SAM)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution in DMSO

-

384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted GSK2807 or DMSO (vehicle control).

-

Add the SMYD3 enzyme and the biotinylated MEKK2 peptide substrate to each well.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the methylation reaction to proceed.

-

Terminate the reaction by adding a stop solution (e.g., containing excess unlabeled SAM and EDTA).

-

Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated peptide.

-

Incubate the plate for at least 30 minutes to allow the beads to settle.

-

Measure the radioactivity in a microplate scintillation counter. Proximity of the [³H]-methylated peptide to the scintillant in the beads will generate a signal.

-

Calculate the percent inhibition for each GSK2807 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the SMYD3 Scintillation Proximity Assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general guide for assessing the binding of GSK2807 to SMYD3 in a cellular context.

Materials:

-

Cancer cell line expressing SMYD3 (e.g., colorectal cancer cell line)

-

Cell culture medium and reagents

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Apparatus for heat treatment (e.g., thermal cycler)

-

Western blot reagents and equipment

-

Anti-SMYD3 antibody

Procedure:

-

Culture the selected cancer cell line to approximately 80% confluency.

-

Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble fractions by Western blotting using an anti-SMYD3 antibody.

-

A shift in the melting curve (i.e., more soluble SMYD3 at higher temperatures in the GSK2807-treated samples compared to the control) indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a valuable tool compound for studying the biological functions of SMYD3 and for investigating its potential as a therapeutic target in cancer. Its discovery through a structure-based design approach highlights the power of this strategy in developing potent and selective enzyme inhibitors. The experimental protocols provided herein offer a framework for researchers to further characterize the activity of GSK2807 and other SMYD3 inhibitors. Future research may focus on elucidating the full pharmacokinetic and pharmacodynamic profile of GSK2807 and its efficacy in preclinical cancer models.

References

The Multifaceted Role of SMYD3 in Cancer: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Epigenetic and Signaling Functions of a Key Oncogenic Driver

Abstract

SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in the landscape of oncology, functioning as a lysine methyltransferase with a diverse range of histone and non-histone targets.[1] Its overexpression is a documented hallmark of numerous solid tumors, including those of the breast, colon, liver, and bladder, where it actively drives oncogenesis.[1] SMYD3's multifaceted role extends from epigenetic regulation of gene expression to the direct modulation of key signaling pathways integral to cancer progression. This technical guide provides a comprehensive overview of SMYD3's function in cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of its complex molecular interactions to serve as a vital resource for the scientific and drug development communities.

Introduction: SMYD3 as a Pivotal Oncogenic Driver

SMYD3 is a member of the SMYD family of protein lysine methyltransferases, distinguished by a catalytic SET domain, which is uniquely split by a MYND domain responsible for mediating protein-protein interactions.[2] Its oncogenic prowess is rooted in its ability to methylate a variety of substrates, thereby activating pro-cancerous signaling cascades and upregulating the transcription of genes essential for cell growth and proliferation.[1][3] The aberrant expression of SMYD3 is not merely a correlative finding; it is a functional driver of tumorigenesis, making it an attractive target for therapeutic intervention.[4]

Molecular Functions of SMYD3 in Carcinogenesis

SMYD3's contribution to cancer is complex, involving both its nuclear and cytoplasmic activities.[2] In the nucleus, it acts as an epigenetic modulator, while in the cytoplasm, it directly influences signal transduction pathways.[2][3]

Epigenetic Regulation through Histone Methylation

Initially identified as a histone methyltransferase, SMYD3 was reported to catalyze the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), a mark associated with active gene transcription.[5][6] This activity is enhanced by the chaperone protein HSP90A.[5] By methylating H3K4 at the promoters of specific genes, SMYD3 facilitates the recruitment of the transcriptional machinery, leading to the upregulation of genes involved in cell cycle progression and invasion, such as matrix metalloproteinase-9 (MMP-9).[1][7] More recent studies have also identified histone H4 lysine 5 (H4K5) and H4K20 as SMYD3 substrates, further expanding its epigenetic role.[7][8][9]

Modulation of Signaling Pathways via Non-Histone Substrate Methylation

A significant facet of SMYD3's oncogenic activity lies in its ability to methylate non-histone proteins, thereby directly activating critical signaling pathways.[1][10]

-

RAS/RAF/MEK/ERK Pathway: SMYD3 directly methylates MAP3K2, a key component of the Ras signaling pathway, at lysine 260.[3][10] This methylation event shields MAP3K2 from dephosphorylation by protein phosphatase 2A (PP2A), resulting in the sustained activation of the downstream MEK/ERK cascade, a pathway frequently hyperactivated in various cancers.[1][3]

-

PI3K/AKT Pathway: SMYD3-mediated methylation of the serine/threonine kinase AKT1 at lysine 14 is a critical step for its activation.[1][10] The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature of many malignancies.[1]

-

Receptor Tyrosine Kinases (RTKs): SMYD3 targets and activates several RTKs. It methylates vascular endothelial growth factor receptor 1 (VEGFR1) at lysine 831, enhancing its kinase activity and promoting angiogenesis.[1][10] Additionally, SMYD3 tri-methylates human epidermal growth factor receptor 2 (HER2) at lysine 175, which promotes HER2 homodimerization and activation.[10]

-

c-MYC Regulation: In colorectal cancer stem cells, SMYD3 directly methylates the oncoprotein c-MYC at lysines 158 and 163.[11] This modification amplifies c-MYC's transcriptional control over genes involved in stemness and malignancy, highlighting a critical role for SMYD3 in cancer stem cell maintenance.[11]

Quantitative Data on SMYD3 Function in Cancer

The following tables summarize key quantitative data related to SMYD3's role in various cancers, providing a comparative overview for researchers.

| Table 1: Overexpression of SMYD3 in Various Cancer Types | |

| Cancer Type | Frequency of Overexpression |

| Colorectal Carcinoma | Majority of cases[5] |

| Hepatocellular Carcinoma | Majority of cases[5] |

| Breast Cancer | High overexpression[9][12] |

| Pancreatic Cancer | Upregulated, correlates with poor prognosis[13][14] |

| Lung Cancer | Implicated in KRAS-driven tumorigenesis[3] |

| Bladder Cancer | Associated with poor survival[1] |

| Prostate Cancer | Frequently overexpressed[15] |

| Gastric Cancer | Implicated in HGF/MET signaling[16] |

| Ovarian Cancer | Required for proper cell growth[6] |

| Gallbladder Cancer | Significantly upregulated[17] |

| Table 2: Key Histone and Non-Histone Substrates of SMYD3 | ||

| Substrate | Site of Methylation | Functional Consequence |

| Histone H3 | Lysine 4 (K4) | Transcriptional activation[5] |

| Histone H4 | Lysine 5 (K5) | Regulation of cancer cell phenotypes[8][9] |

| Histone H4 | Lysine 20 (K20) | Transcriptional repression (e.g., CDKN2A)[7] |

| MAP3K2 | Lysine 260 (K260) | Activation of RAS/RAF/MEK/ERK pathway[3][10] |

| AKT1 | Lysine 14 (K14) | Activation of PI3K/AKT pathway[1][10] |

| VEGFR1 | Lysine 831 (K831) | Enhanced kinase activity and angiogenesis[1][10] |

| HER2 | Lysine 175 (K175) | Enhanced homodimerization and activation[10] |

| c-MYC | Lysines 158 & 163 (K158, K163) | Amplified transcriptional activity in cancer stem cells[11] |

| Table 3: Impact of SMYD3 Inhibition on Cancer Cell Phenotypes | ||

| Cancer Type | Method of Inhibition | Observed Effect |

| Colorectal Cancer | RNAi-mediated ablation | Impaired cell proliferation[6][18] |

| Pancreatic Cancer | shRNA-mediated knockdown | Reduced cell proliferation, migration, and invasion[13] |

| Breast Cancer | Small molecule inhibitor (BCI-121) | Reduced cell viability and proliferation[19][20] |

| Ovarian Cancer | siRNA-mediated knockdown | Decreased cell proliferation[6] |

| Prostate Cancer | Depletion or catalytic inhibition | Decreased metastases and improved survival in vivo[15] |

| Lung Cancer | Small molecule inhibitor (Inhibitor-4) | Reduced cell viability and proliferation[20] |

Key Experimental Protocols

This section details methodologies for essential experiments used to investigate the function of SMYD3 in a cancer context.

In Vitro Histone/Protein Methyltransferase (HMT/PMT) Assay

This assay is fundamental for determining the enzymatic activity of SMYD3 on its substrates.

Protocol:

-

Substrate Preparation: Utilize recombinant histones (e.g., H3, H4), reconstituted nucleosomes, or purified recombinant non-histone substrate proteins.

-

Reaction Mixture Assembly: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified recombinant SMYD3 enzyme (e.g., GST-SMYD3).

-

Histone or non-histone substrate.

-

The methyl donor, S-adenosyl-L-[methyl-³H]-methionine (for radioactive detection) or S-adenosyl-L-methionine (SAM) (for non-radioactive detection).

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 20 mM KCl, 5 mM MgCl2, 0.02% Triton X-100, 1 mM PMSF).[6]

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Detection:

-

Radioactive: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, stain with Coomassie Blue, and detect the incorporated radioactivity by autoradiography.[6]

-

Non-Radioactive (Antibody-based): Stop the reaction and detect the methylation event using an antibody specific to the methylated lysine residue via Western blot or ELISA.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is employed to identify the specific genomic regions to which SMYD3 binds.

Protocol:

-

Cross-linking: Treat cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to SMYD3 or a control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by:

-

qPCR: To quantify the enrichment of specific target gene promoters.

-

High-Throughput Sequencing (ChIP-seq): For a genome-wide analysis of SMYD3 binding sites.[1]

-

Cellular Proliferation and Viability Assays

These assays are used to assess the functional consequences of modulating SMYD3 expression or activity in cancer cells.

Protocol:

-

Modulation of SMYD3 Expression/Activity:

-

Knockdown: Transfect cancer cells with siRNAs or shRNAs targeting SMYD3.

-

Overexpression: Transfect cells with a SMYD3 expression vector.

-

Inhibition: Treat cells with a specific SMYD3 small molecule inhibitor.

-

-

Proliferation Assay (e.g., CCK-8, MTT):

-

Seed cells in a 96-well plate.

-

At various time points (e.g., 24, 48, 72 hours), add the assay reagent (e.g., CCK-8, MTT) to the wells.

-

Incubate for 1-4 hours and measure the absorbance at the appropriate wavelength to determine cell viability.[13]

-

-

Colony Formation Assay:

-

Seed a low number of cells in a 6-well plate and treat as described in step 1.

-

Allow the cells to grow for 10-14 days until visible colonies form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies to assess the long-term proliferative capacity.[16]

-

Visualizing SMYD3's Role in Cancer

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, experimental workflows, and the logical framework of SMYD3's function in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel insights into the oncogenic function of the SMYD3 lysine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMYD3: An Oncogenic Driver Targeting Epigenetic Regulation and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new epigenetic target for cancer therapy – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]

- 5. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation. – CIRM [cirm.ca.gov]

- 9. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. SMYD3 Identified as Key Therapeutic Target for Colorectal Cancer Stem Cells – Institute for Organic Synthesis and Photoreactivity [isof.cnr.it]

- 12. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overexpression of the SMYD3 Promotes Proliferation, Migration, and Invasion of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Analysis of SET and MYND Domain-Containing Protein 3 (SMYD3) Expression in Gallbladder Cancer: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of GSK2807 Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 Trifluoroacetate is a potent and selective small molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, target selectivity, and its impact on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting SMYD3.

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is an epigenetic modulator that catalyzes the methylation of histone and non-histone proteins, thereby regulating gene transcription and signal transduction.[1] Overexpression of SMYD3 has been observed in numerous cancers, including those of the breast, colon, liver, lung, and pancreas, and is often associated with poor prognosis.[2] SMYD3's oncogenic functions are attributed to its role in promoting cell proliferation, survival, and migration.[1]

One of the key non-histone substrates of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), also known as MEKK2.[3] By methylating MAP3K2, SMYD3 enhances the activity of the Ras/Raf/MEK/ERK signaling pathway, a critical cascade that is frequently hyperactivated in cancer.[3][4] This makes SMYD3 an attractive therapeutic target for the development of novel anti-cancer agents. This compound has emerged as a valuable chemical probe for studying the biological functions of SMYD3 and as a lead compound for drug discovery programs.

Mechanism of Action

GSK2807 is a potent and selective S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3.[5][6] It binds to the SAM-binding pocket of the enzyme, preventing the binding of the methyl donor and subsequent transfer of a methyl group to its substrates.[6] Molecular dynamics simulations have shown that the binding of GSK2807 stabilizes SMYD3 in a closed conformation.[6] While competitive with SAM, studies have indicated that GSK2807 is noncompetitive with the MAP3K2 protein and peptide substrates.[7][8]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Potency of this compound against SMYD3

| Parameter | Value | Notes |

| Ki | 14 nM[5][9] | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| IC50 | 130 nM[9] | Half-maximal inhibitory concentration, representing the concentration of inhibitor required to reduce enzyme activity by 50%. |

Table 2: Selectivity Profile of GSK2807

| Methyltransferase | Selectivity (Fold vs. SMYD3 Ki) | Reference |

| SMYD2 | 24 | [7][8][10] |

| Other Methyltransferases (Panel of 8) | Highly Selective | [7][8] |

Note: A higher fold selectivity indicates greater specificity for SMYD3.

Impact on Cellular Signaling Pathways

The primary mechanism by which GSK2807 exerts its biological effects is through the inhibition of SMYD3-mediated methylation of MAP3K2 (MEKK2), a key upstream kinase in the Ras/Raf/MEK/ERK pathway.

The SMYD3-MAP3K2-ERK Signaling Axis

SMYD3-mediated methylation of MAP3K2 at lysine 260 prevents the binding of Protein Phosphatase 2A (PP2A), a negative regulator of the pathway.[4] This leads to the sustained activation of MAP3K2 and downstream signaling through MEK and ERK, promoting cell proliferation and survival.[4] By inhibiting SMYD3, GSK2807 is expected to restore PP2A-mediated dephosphorylation of MAP3K2, thereby attenuating ERK signaling.

Modulation of the HGF/MET Pathway

Recent studies have also implicated SMYD3 in the modulation of the Hepatocyte Growth Factor (HGF)/MET signaling pathway in gastric cancer.[11] Pharmacological inhibition of SMYD3 has been shown to affect the downstream signaling of the HGF/MET pathway.[11] This suggests that GSK2807 may have broader effects on oncogenic signaling beyond the classical Ras/Raf/MEK/ERK cascade.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of SMYD3 inhibitors like GSK2807. These should be optimized for specific experimental conditions.

In Vitro SMYD3 Inhibition Assay (Radioactive)

Objective: To determine the IC50 value of GSK2807 against SMYD3.

Materials:

-

Recombinant human SMYD3 enzyme

-

Histone H3 peptide (or other suitable substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Protocol:

-

Prepare a reaction mixture containing assay buffer, SMYD3 enzyme, and the histone H3 peptide substrate.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto filter paper and washing with trichloroacetic acid (TCA) to precipitate the protein and remove unincorporated [³H]-SAM.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each GSK2807 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis of ERK Phosphorylation

Objective: To assess the effect of GSK2807 on the phosphorylation of ERK in cancer cells.

Materials:

-

Cancer cell line with activated Ras/Raf/MEK/ERK pathway (e.g., KRAS mutant)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Protocol:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total-ERK1/2 and GAPDH to ensure equal loading.

-

Quantify the band intensities to determine the relative levels of phospho-ERK1/2.

The Role of the Trifluoroacetate Counter-ion

GSK2807 is supplied as a trifluoroacetate (TFA) salt. TFA is a common counter-ion for purified peptides and small molecules. While for many compounds, the salt form does not significantly alter the biological activity compared to the free base, it is a factor to consider in experimental design.[12] In some cellular assays, high concentrations of TFA have been reported to have non-specific effects.[12] It is therefore recommended to include appropriate vehicle controls in all experiments. There is currently no specific published data directly comparing the biological activity of this compound with its free base or other salt forms.

Conclusion

This compound is a valuable research tool for elucidating the role of SMYD3 in cancer biology. Its high potency and selectivity make it a suitable probe for target validation studies. The primary mechanism of action involves the inhibition of SMYD3's methyltransferase activity, leading to the suppression of the Ras/Raf/MEK/ERK signaling pathway through the modulation of MAP3K2 methylation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting SMYD3 with inhibitors like GSK2807. Future studies should focus on expanding the quantitative cellular data for GSK2807 across a broader range of cancer types and on evaluating its in vivo efficacy and pharmacokinetic properties.

References

- 1. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Epigenetic Changes Mediated by Members of the SMYD Family of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibitors of Protein Methyltransferases and Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SMYD3 Modulates the HGF/MET Signaling Pathway in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SMYD3 in Cellular Signaling and Epigenetics: A Technical Guide to its Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in a diverse range of cellular processes, most notably transcriptional regulation and the modulation of signaling pathways critical to cancer development and progression. Initially identified for its role in histone methylation, a flurry of research has expanded its known substrates to include a variety of non-histone proteins. This technical guide provides an in-depth overview of the known substrates of SMYD3, presenting quantitative data where available, detailing key experimental methodologies for their study, and illustrating the signaling pathways in which SMYD3 and its substrates function.

SMYD3 Substrates: A Comprehensive Overview

SMYD3's enzymatic activity extends to both histone and non-histone proteins, underscoring its multifaceted role in cellular regulation. The methylation of these substrates by SMYD3 can have profound effects on their function, stability, and interaction with other proteins.

Histone Substrates

While initially reported to methylate histone H3 at lysine 4 (H3K4), subsequent studies have revealed a more complex picture of SMYD3's histone substrate specificity. There is now considerable evidence suggesting that histone H4 at lysine 5 (H4K5) is a primary histone target.

| Substrate | Methylation Site | Reported Effects of Methylation |

| Histone H3 | Lysine 4 (H3K4) | Di- and tri-methylation associated with transcriptional activation.[1][2] The catalytic efficiency for H3K4 is reportedly low compared to non-histone substrates. |

| Histone H4 | Lysine 5 (H4K5) | Considered a more robust histone substrate than H3K4.[3] H4K5 methylation is a novel histone mark linked to SMYD3's role in cancer cell phenotypes.[3] |

| Histone H4 | Lysine 20 (H4K20) | Some reports suggest SMYD3-mediated tri-methylation of H4K20.[4] |

Non-Histone Substrates

A growing body of research has identified several key non-histone proteins as substrates for SMYD3, many of which are integral components of oncogenic signaling pathways.

| Substrate | Methylation Site | Reported Effects of Methylation |

| MAP3K2 (MEKK2) | Lysine 260 (K260) | Prevents the binding of the protein phosphatase 2A (PP2A), leading to sustained activation of the RAS/RAF/MEK/ERK signaling pathway.[5][6] |

| VEGFR1 | Lysine 831 (K831) | Enhances the kinase activity of VEGFR1, a key regulator of angiogenesis.[7][8] |

| HER2 (ErbB2) | Lysine 175 (K175) | Promotes HER2 homodimerization and subsequent autophosphorylation, leading to activation of downstream signaling.[9][10] |

| AKT1 | Lysine 14 (K14) | Essential for the activation of AKT1, a central kinase in the PI3K/AKT signaling pathway that regulates cell growth and survival.[11][12][13] |

| Estrogen Receptor α (ERα) | Not explicitly defined | SMYD3 acts as a coactivator for ERα, potentiating its transcriptional activity in response to ligand binding. |

Quantitative Analysis of SMYD3 Methyltransferase Activity

Precise kinetic data for SMYD3's activity on all its substrates is not yet fully available in the literature. However, studies comparing its activity on different substrates have provided valuable insights into its substrate preference. Notably, MAP3K2 has been identified as a particularly robust substrate for SMYD3.

| Substrate (Peptide) | kcat (h⁻¹) | Relative Activity | Notes |

| MAP3K2 (wild-type) | 5.51 ± 0.85 | High | The catalytic efficiency (kcat/Km) of SMYD3 for MAP3K2 is reported to be nearly two orders of magnitude greater than for histone H4.[5] |

| MAP3K2 (F258L mutant) | 5.13 ± 0.58 | The phenylalanine at the -2 position relative to the methylation site is crucial for optimal substrate recognition.[14] | |

| VEGFR1 | - | ~14-fold lower than MAP3K2 | Considered a poorer substrate compared to MAP3K2 in in vitro assays.[7] |

| Histone H3 (K4) | - | Very low/undetectable | In vitro methyltransferase assays show weak to undetectable activity.[7] |

| Histone H4 (K5) | - | ~10-fold higher than H3 | Demonstrates significantly higher activity compared to histone H3.[3] |

Key Experimental Protocols

The identification and characterization of SMYD3 substrates rely on a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Histone/Protein Methyltransferase Assay

This assay is fundamental for determining the direct enzymatic activity of SMYD3 on a putative substrate.

1. Reagents and Buffers:

-

Recombinant SMYD3: Purified full-length or catalytic domain.

-

Substrate: Recombinant histone proteins, peptides, or other proteins of interest.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM): Radiolabeled methyl donor.

-

Methyltransferase Assay Buffer: 20 mM HEPES (pH 8.0), 10 mM KCl, 20 mM MgCl₂, 10 mM DTT, 5% (v/v) glycerol.[7]

-

SDS-PAGE Loading Buffer.

-

Scintillation Fluid.

2. Protocol:

-

Prepare a reaction mixture containing the methyltransferase assay buffer, recombinant SMYD3 (e.g., 1.5 µg), and the substrate (e.g., 1 µg of peptide or protein).[7]

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for 1-3 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize total protein by Coomassie Brilliant Blue staining.

-

Detect the incorporation of the radiolabeled methyl group by fluorography or by excising the substrate band and measuring radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where SMYD3 is bound, providing insights into its role in transcriptional regulation.

1. Reagents and Buffers:

-

Formaldehyde (1% final concentration): For cross-linking.

-

Glycine: To quench cross-linking.

-

Cell Lysis Buffer: e.g., RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.[15]

-

SMYD3-specific antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash Buffers: Low salt, high salt, and LiCl wash buffers.

-

Elution Buffer.

-

RNase A and Proteinase K.

2. Protocol:

-

Cross-link cells with 1% formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-SMYD3 antibody or control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR for specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to identify proteins that interact with SMYD3 in their native cellular context.

1. Reagents and Buffers:

-

Non-denaturing Lysis Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors.[16]

-

SMYD3-specific antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash Buffer: Lysis buffer or a modification thereof.

-

Elution Buffer or SDS-PAGE Loading Buffer.

2. Protocol:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-SMYD3 antibody or control IgG for several hours to overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-3 hours at 4°C.

-

Wash the beads multiple times with wash buffer to remove unbound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

SMYD3 in Signaling Pathways

SMYD3-mediated methylation of non-histone substrates plays a crucial role in the regulation of key signaling pathways implicated in cancer.

The RAS/RAF/MEK/ERK Pathway

SMYD3 is a critical positive regulator of the RAS/RAF/MEK/ERK pathway through its methylation of MAP3K2.

SMYD3-mediated methylation of MAP3K2 at lysine 260 prevents the binding of the protein phosphatase 2A (PP2A), a negative regulator of this pathway.[5][6] This leads to the sustained activation of MAP3K2 and downstream signaling through MEK and ERK, ultimately promoting the expression of genes involved in cell proliferation, survival, and differentiation.

The PI3K/AKT Pathway

SMYD3 also plays a significant role in the PI3K/AKT pathway by directly methylating and activating AKT1.

The methylation of AKT1 at lysine 14 by SMYD3 is a critical step for its activation.[11][12][13] This post-translational modification facilitates the phosphorylation of AKT1 at threonine 308 by PDK1, leading to the activation of downstream targets that regulate cell growth, survival, and metabolism.

Conclusion

SMYD3 is a multifaceted enzyme with a growing list of substrates that are central to cellular homeostasis and disease, particularly cancer. Its ability to methylate both histone and non-histone proteins places it at the crossroads of epigenetic regulation and signal transduction. A thorough understanding of its substrates and the functional consequences of their methylation is crucial for the development of targeted therapies against SMYD3-driven diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of SMYD3 biology.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Smyd3 regulates cancer cell phenotypes and catalyzes histone H4 lysine 5 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized method using peptide arrays for the identification of in vitro substrates of lysine methyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis for Substrate Preference of SMYD3, a SET Domain-containing Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The lysine 831 of vascular endothelial growth factor receptor 1 is a novel target of methylation by SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protein lysine methyltransferase SMYD3 is involved in tumorigenesis through regulation of HER2 homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SMYD3-mediated lysine methylation in the PH domain is critical for activation of AKT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SMYD3 SET and MYND domain containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Exploration of the Substrate Preference of Lysine Methyltransferase SMYD3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. usbio.net [usbio.net]

- 16. researchgate.net [researchgate.net]

The Role of SMYD3 in Ras-Driven Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SET and MYND domain-containing protein 3 (SMYD3) has emerged as a critical player in the progression of various cancers, particularly those driven by mutations in the Ras oncogene. As a lysine methyltransferase, SMYD3 modulates cellular processes through both epigenetic regulation of gene expression and post-translational modification of key signaling proteins. In Ras-driven cancers, a primary mechanism of SMYD3's oncogenic function is the potentiation of the mitogen-activated protein kinase (MAPK) signaling cascade. This guide provides an in-depth technical overview of the role of SMYD3 in this context, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways. This information is intended to support ongoing research and the development of novel therapeutic strategies targeting SMYD3 in Ras-mutant tumors.

The Core Mechanism: SMYD3-Mediated Activation of the Ras-MAPK Pathway

SMYD3 is frequently overexpressed in tumors with activating Ras mutations.[1] Its oncogenic role in this setting is centrally linked to its ability to methylate and activate MAP3K2 (mitogen-activated protein kinase kinase kinase 2), a critical upstream kinase in the Ras/Raf/MEK/ERK signaling pathway.[1][2]

Mechanism of Action:

-

Direct Methylation of MAP3K2: SMYD3 directly methylates MAP3K2 at lysine 260 (K260).[1][3] This post-translational modification is a key event that enhances the kinase activity of MAP3K2.

-

Inhibition of PP2A Binding: The methylation of MAP3K2 at K260 prevents the binding of the protein phosphatase 2A (PP2A) complex.[1][2] PP2A is a major negative regulator of the MAPK pathway, and its dissociation from MAP3K2 leads to sustained activation of the cascade.

-

Potentiation of Downstream Signaling: The enhanced activity of MAP3K2 leads to increased phosphorylation and activation of downstream kinases, including MEK1/2 and ERK1/2.[1][4] This sustained signaling promotes cancer cell proliferation, survival, and invasion.

Below is a diagram illustrating this core signaling pathway.

Quantitative Data on the Impact of SMYD3 in Ras-Driven Cancers

The functional consequences of SMYD3 activity in Ras-driven cancers have been quantified in numerous studies. The following tables summarize key findings on cell proliferation, invasion, and in vivo tumorigenesis.

Table 1: Effect of SMYD3 Inhibition/Depletion on Cancer Cell Proliferation and Invasion

| Cell Line | Cancer Type | Ras Mutation | SMYD3 Modulation | Effect on Proliferation | Effect on Invasion | Citation(s) |

| HCT116 | Colorectal | KRAS G13D | siRNA knockdown | Significant growth suppression | Significant decrease | [5][6] |

| HT29 | Colorectal | Not Specified | siRNA knockdown | Impaired cell proliferation | Not specified | [7] |

| LKR10 | Lung Adeno. | KRAS G12D | shRNA knockdown | Not specified | Not specified | [3] |

| HepG2 | Hepatocellular | Not specified | RNAi | Reduced cell growth | Decreased by 3-4 fold | [8] |

| LM3 | Hepatocellular | Not specified | shRNA knockdown | Significantly reduced | Decreased migration rate | [9] |

| SK-HEP-1 | Hepatocellular | Not specified | shRNA knockdown | Significantly reduced | Decreased invasiveness | [9] |

| MCF7 | Breast | Not specified | Inhibitor-4 (50-200µM) | Increased doubling time | Not specified | [10] |

| MDA-MB-231 | Breast | KRAS G13D | Inhibitor-4 (50-200µM) | Increased doubling time | Not specified | [10] |

Table 2: In Vivo Effects of SMYD3 Ablation in Ras-Driven Mouse Models

| Mouse Model | Cancer Type | SMYD3 Modulation | Tumor Area | Tumor Lesions | Median Survival | Citation(s) |

| KrasLSL-G12D | Lung Adeno. | Smyd3 knockout | Significantly smaller | No significant difference | 174 days (vs 144.5 days in WT) | [11] |

| KrasLSL-G12D | Pancreatic Ductal Adeno. | Smyd3 knockout | Reduced tumorigenesis | Not specified | Not specified | [2] |

| PC-3 Orthotopic Xenograft | Prostate | shRNA knockdown | Not specified | Decreased metastases | Substantially improved | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SMYD3 in Ras-driven cancers.

In Vitro SMYD3 Methylation Assay

This assay is used to determine the ability of SMYD3 to directly methylate a substrate protein, such as MAP3K2.[3]

Materials:

-

Recombinant full-length or truncated SMYD3 (wild-type and catalytically inactive mutant, e.g., F183A).

-

Recombinant substrate protein (e.g., MAP3K2).

-

S-[3H]-adenosyl-L-methionine ([³H]-SAM).

-

Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂).

-

SDS-PAGE gels and buffers.

-

Coomassie Brilliant Blue stain.

-

Autoradiography film or phosphorimager.

Procedure:

-

Set up the methylation reaction by combining recombinant SMYD3, the substrate protein, and [³H]-SAM in the methylation reaction buffer.

-

Include negative controls, such as reactions with a catalytically inactive SMYD3 mutant or without SMYD3.

-

Incubate the reactions at 30°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein and ensure equal loading.

-

Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporation of the [³H]-methyl group into the substrate.

Co-Immunoprecipitation (Co-IP) for SMYD3-MAP3K2 Interaction

This protocol is designed to verify the interaction between SMYD3 and MAP3K2 in a cellular context.[12][13]

Materials:

-

Cancer cell lines (e.g., LKR10, PC-3).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against SMYD3 or MAP3K2 for immunoprecipitation.

-

Control IgG antibody.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer).

-

Western blot reagents.

Procedure:

-

Lyse the cancer cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Clarify the cell lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate a portion of the lysate with the primary antibody (anti-SMYD3 or anti-MAP3K2) and another portion with control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by Western blotting using antibodies against both SMYD3 and MAP3K2 to detect the co-precipitated protein.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions where SMYD3 is bound, providing insight into its role in transcriptional regulation.[7][14][15]

Materials:

-

Cancer cell lines.

-

Formaldehyde for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis and nuclear lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Anti-SMYD3 antibody and control IgG.

-

Protein A/G beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K.

-

Reagents for DNA purification.

-

qPCR primers for target gene promoters or reagents for ChIP-seq library preparation.

Procedure:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with an anti-SMYD3 antibody or control IgG.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with proteinase K to digest proteins and purify the DNA.

-

Analyze the purified DNA by qPCR to quantify the enrichment of specific promoter regions or by ChIP-seq for genome-wide analysis.

Generation of KrasG12D;Smyd3-/- Mouse Models

To study the in vivo role of SMYD3 in Ras-driven tumorigenesis, genetically engineered mouse models are utilized.[11][16]

General Strategy:

-

Obtain Mouse Strains: Acquire mice with a conditional oncogenic Kras allele (e.g., LSL-KrasG12D) and mice with a knockout or conditional knockout allele for Smyd3.

-

Crossbreeding: Cross the KrasLSL-G12D mice with the Smyd3 mutant mice to generate mice that are heterozygous or homozygous for the Smyd3 mutation and carry the conditional Kras allele.

-

Tumor Induction: Induce tumors in the desired tissue by delivering Cre recombinase. This can be achieved through various methods, such as:

-

Adenoviral-Cre (Ad-Cre): Intratracheal or intranasal administration for lung cancer models.

-

Transgenic Cre expression: Crossing with a mouse line that expresses Cre under a tissue-specific promoter.

-

-

Monitoring and Analysis: Monitor the mice for tumor development and survival. At the experimental endpoint, tissues are collected for histological analysis, protein expression studies (e.g., Western blot for p-ERK), and other molecular analyses.

SMYD3 as a Therapeutic Target

The critical role of SMYD3 in promoting Ras-driven cancers makes it an attractive target for therapeutic intervention.[7] The development of small molecule inhibitors of SMYD3's methyltransferase activity is an active area of research.

Therapeutic Rationale:

-

Inhibition of MAPK Signaling: SMYD3 inhibitors are expected to block the methylation of MAP3K2, thereby restoring PP2A-mediated inhibition of the MAPK pathway and reducing the proliferative signals in Ras-mutant cancer cells.

-

Synergy with other inhibitors: SMYD3 depletion has been shown to synergize with MEK inhibitors to block Ras-driven tumorigenesis, suggesting that combination therapies could be a promising strategy.[1]

-

Favorable Safety Profile: Complete loss of SMYD3 function in mouse models does not result in a visible phenotype, suggesting that systemic inhibition of SMYD3 may have minimal side effects.[7]

Conclusion

SMYD3 is a key facilitator of Ras-driven oncogenesis, primarily through its methylation of MAP3K2 and subsequent activation of the MAPK signaling pathway. The quantitative data from both in vitro and in vivo studies strongly support its role in promoting cancer cell proliferation, invasion, and tumor progression. The detailed experimental protocols provided in this guide offer a framework for further investigation into the multifaceted functions of SMYD3. As a druggable target with a potentially favorable safety profile, SMYD3 represents a promising avenue for the development of novel therapeutics for Ras-mutant cancers. Continued research into the downstream effectors of SMYD3 and the development of potent and specific inhibitors will be crucial in translating these findings into clinical applications.

References

- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Knockdown of SMYD3 by RNA interference down-regulates c-Met expression and inhibits cells migration and invasion induced by HGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SMYD3 encodes a histone methyltransferase involved in the proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silencing SMYD3 in hepatoma demethylates RIZI promoter induces apoptosis and inhibits cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMYD3 associates with the NuRD (MTA1/2) complex to regulate transcription and promote proliferation and invasiveness in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Positive Feedback Loop of lncRNA HOXD-AS2 and SMYD3 Facilitates Hepatocellular Carcinoma Progression via the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to Generate Genetically Engineered Mouse Models of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK2807 Trifluoroacetate and its Target Protein SMYD3

For Researchers, Scientists, and Drug Development Professionals

Abstract

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in the pathogenesis of various cancers through its role in epigenetic regulation and cell signaling. GSK2807 trifluoroacetate is a potent and selective inhibitor of SMYD3, representing a valuable tool for investigating the biological functions of this enzyme and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its target protein SMYD3, their mechanism of action, and detailed experimental protocols for their study.

Introduction to SMYD3

SMYD3 is a member of the SMYD family of protein lysine methyltransferases, characterized by the presence of a catalytic SET domain and a MYND domain involved in protein-protein interactions. It plays a crucial role in transcriptional regulation by methylating both histone and non-histone proteins.

Histone Substrates: SMYD3 has been reported to catalyze the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), a mark generally associated with active gene transcription. It can also methylate histone H4 at lysine 5 (H4K5).

Non-Histone Substrates: A growing number of non-histone substrates for SMYD3 have been identified, highlighting its diverse cellular functions. These include:

-

MAP3K2 (MEKK2): Methylation of MAP3K2 by SMYD3 in the cytoplasm enhances the RAS/RAF/MEK/ERK signaling pathway, promoting cancer cell proliferation.

-

Vascular Endothelial Growth Factor Receptor 1 (VEGFR1): SMYD3-mediated methylation of VEGFR1 potentiates its kinase activity.

-

Estrogen Receptor Alpha (ERα): SMYD3 acts as a coactivator for ERα, enhancing its transcriptional activity.

-

HER2: Methylation of the HER2 receptor tyrosine kinase by SMYD3 has also been reported.

-

AKT1: SMYD3 can methylate and activate the AKT1 kinase.

The aberrant expression and activity of SMYD3 have been linked to the development and progression of numerous cancers, including those of the breast, liver, colon, and pancreas, making it an attractive target for cancer therapy.

This compound: A Potent SMYD3 Inhibitor

GSK2807 is a potent and selective small molecule inhibitor of SMYD3. The trifluoroacetate salt form is commonly used in research.

Mechanism of Action

GSK2807 acts as an S-adenosylmethionine (SAM)-competitive inhibitor of SMYD3.[1] It binds to the SAM-binding pocket of the enzyme, preventing the binding of the natural methyl donor and thereby inhibiting the methyltransferase activity of SMYD3.[1][2] A high-resolution crystal structure has revealed that GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 14 nM | SMYD3 | Biochemical | [3][4] |

| IC50 | 130 nM | SMYD3 | Biochemical | [3][4] |

| Selectivity | 24-fold vs SMYD2 (Ki = 345 nM) | SMYD2 | Biochemical | [3] |

SMYD3 Signaling Pathways

SMYD3 is involved in several critical signaling pathways that drive oncogenesis. Inhibition of SMYD3 with GSK2807 can modulate these pathways.

References

GSK2807 Trifluoroacetate: An In-Depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2807 Trifluoroacetate is a potent and selective small-molecule inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase that has emerged as a promising target in oncology.[1][2] SMYD3 is overexpressed in a variety of cancers, including breast, colorectal, liver, and pancreatic cancer, and its elevated expression is often correlated with poor prognosis. The oncogenic activity of SMYD3 is attributed to its role in regulating the transcription of genes involved in cell proliferation, survival, and migration through the methylation of both histone and non-histone proteins.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates, to support its application in cancer research and drug development.

Mechanism of Action

GSK2807 is a SAM-competitive inhibitor of SMYD3, meaning it competes with the S-adenosylmethionine (SAM) cofactor for binding to the enzyme's active site.[1][2] By blocking the binding of SAM, GSK2807 effectively prevents the transfer of a methyl group from SAM to SMYD3's substrates. One of the key non-histone targets of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2 or MEKK2).[1][2] SMYD3-mediated methylation of MEKK2 is believed to enhance its activity, leading to the activation of downstream signaling pathways that promote cancer cell proliferation. Therefore, by inhibiting SMYD3, GSK2807 prevents the methylation of MEKK2, thereby disrupting these pro-oncogenic signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant SMYD3 inhibitors.

Table 1: Biochemical Potency of SMYD3 Inhibitors

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Notes |

| This compound | SMYD3 | Biochemical Assay | 14 | 130 | SAM-competitive inhibitor |

| EPZ031686 | SMYD3 | Biochemical Assay | - | 3 | Potent and orally active |

| BAY-6035 | SMYD3 | MEKK2 peptide methylation | - | 88 | Substrate-competitive inhibitor |

| BCI-121 | SMYD3 | In vitro methylation assay | - | - | Impairs cancer cell proliferation |

| SMYD3-IN-1 | SMYD3 | Biochemical Assay | - | 11.7 | Irreversible and selective inhibitor |

Table 2: Cellular Activity of SMYD3 Inhibitors

| Compound | Cell Line | Assay | IC50 (µM) |

| EPZ031686 | HEK293T | Cellular MEKK2 methylation | 0.036 |

| BAY-6035 | HeLa | Cellular MEKK2 methylation | ~0.07 |

| BCI-121 | HT29, HCT116 | Cell proliferation | - |

| SMYD3-IN-2 | BGC823 | Cell proliferation | 0.75 |

Signaling Pathways

SMYD3 is implicated in the regulation of key signaling pathways that are frequently dysregulated in cancer. Inhibition of SMYD3 by this compound is expected to modulate these pathways.

Ras/Raf/MEK/ERK Pathway

SMYD3 directly methylates and activates MEKK2, a key upstream kinase in the Ras/Raf/MEK/ERK signaling cascade.[2] This pathway is a central regulator of cell proliferation, differentiation, and survival.[6] By preventing MEKK2 methylation, GSK2807 can attenuate the activation of this oncogenic pathway.

References

- 1. A SMYD3 Small-Molecule Inhibitor Impairing Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. SMYD3: a regulator of epigenetic and signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Playing on the Dark Side: SMYD3 Acts as a Cancer Genome Keeper in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SMYD3 and its Non-Histone Target MAP3K2

For Researchers, Scientists, and Drug Development Professionals

Introduction

SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase implicated in various cellular processes, with its overexpression being a hallmark of numerous cancers, including pancreatic, lung, and prostate cancer.[1][2] While initially characterized as a histone methyltransferase, a growing body of evidence has highlighted its critical role in methylating non-histone proteins, thereby expanding its influence on cellular signaling pathways. A pivotal non-histone target of SMYD3 is Mitogen-Activated Protein Kinase Kinase Kinase 2 (MAP3K2), a key component of the Ras-Raf-MEK-ERK signaling cascade.[1][3] This technical guide provides a comprehensive overview of the SMYD3-MAP3K2 interaction, its functional consequences, and the experimental methodologies used to elucidate this crucial oncogenic axis.

The SMYD3-MAP3K2 Interaction: A Molecular Switch in Ras-Driven Cancers

SMYD3-mediated methylation of MAP3K2 occurs at a specific lysine residue, K260.[1][2] This post-translational modification acts as a molecular switch, potentiating the activation of the MAP kinase signaling pathway.[1] The methylation of MAP3K2 at lysine 260 sterically hinders the binding of the protein phosphatase 2A (PP2A) complex, a critical negative regulator of the pathway.[1] By preventing PP2A-mediated dephosphorylation, MAP3K2 remains in a hyper-activated state, leading to constitutive downstream signaling through MEK and ERK, which in turn promotes cell proliferation, survival, and tumorigenesis.[1][2]

Recent studies have also uncovered a positive feedback loop where the activation of the MEK/ERK pathway stabilizes SMYD3 protein levels, further amplifying this oncogenic signaling.[2] This reciprocal regulation underscores the critical role of the SMYD3-MAP3K2 axis in maintaining a pro-tumorigenic state in cancer cells.

Quantitative Data Summary

The interaction between SMYD3 and MAP3K2 has been characterized by various biophysical and biochemical methods. The following tables summarize the key quantitative data available to date.

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| Binding Free Energy (ΔG) | -18.90 kcal/mol | Molecular Dynamics Simulation | [4] |

| Kinetic Parameters | |||

| Catalytic Efficiency (kcat/KM) | Approx. 2 orders of magnitude > for Histone H4 | In vitro Methylation Assay | [5] |

| kcat | 5.51 ± 0.85 h⁻¹ (for wild-type MAP3K2 peptide) | In vitro Methylation Assay |

Note: A direct Kd value from methods like Surface Plasmon Resonance (SPR) for the SMYD3-MAP3K2 interaction is not yet prominently published, though SPR has been used to confirm a random kinetic binding mechanism.[6]

Signaling Pathway and Experimental Workflow Visualizations

To better illustrate the molecular interactions and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

SMYD3-MAP3K2 Signaling Pathway

Caption: SMYD3-mediated methylation of MAP3K2 at K260 prevents PP2A binding, leading to MAPK pathway activation.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for demonstrating the in vivo interaction between SMYD3 and MAP3K2 via Co-IP.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to study the SMYD3-MAP3K2 interaction, compiled from various sources.

Co-Immunoprecipitation (Co-IP) of SMYD3 and MAP3K2

This protocol is designed to demonstrate the interaction between SMYD3 and MAP3K2 in a cellular context.

Materials:

-

Cells expressing HA-tagged MAP3K2 and endogenous or overexpressed SMYD3.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

-

Elution Buffer: 2x Laemmli sample buffer.

-

Anti-HA antibody (for immunoprecipitation of HA-tagged MAP3K2).

-

Anti-SMYD3 antibody (for detection by Western blot).

-

Protein A/G magnetic beads.

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Remove the beads and add the anti-HA antibody to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add equilibrated Protein A/G beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in Elution Buffer and boil at 95-100°C for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Perform a Western blot analysis using an anti-SMYD3 antibody to detect the co-immunoprecipitated SMYD3.

-

In Vitro Methylation Assay

This assay directly measures the methyltransferase activity of SMYD3 on MAP3K2.[7]

Materials:

-

Recombinant human SMYD3 protein.

-

Recombinant human MAP3K2 protein (full-length or relevant fragments).

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Methylation Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

SDS-PAGE gels and autoradiography equipment.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Methylation Reaction Buffer, recombinant SMYD3 (e.g., 1-5 µg), and recombinant MAP3K2 (e.g., 5-10 µg).

-

Initiate the reaction by adding [³H]-SAM (e.g., 1 µCi).

-

The final reaction volume is typically 20-50 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Termination and Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein.

-

Perform autoradiography to detect the incorporation of the ³H-methyl group into MAP3K2.

-

MAP3K2 Kinase Assay

This assay measures the kinase activity of MAP3K2 after in vitro methylation by SMYD3.[8][9]

Materials:

-

Recombinant human SMYD3 and MAP3K2.

-

Unlabeled SAM.

-

Inactive MEK1 as a substrate for MAP3K2.

-

[γ-³²P]ATP.

-

Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

SDS-PAGE gels and autoradiography equipment.

Procedure:

-

In Vitro Methylation of MAP3K2:

-

Perform an in vitro methylation reaction as described above, but using unlabeled SAM instead of [³H]-SAM.

-

Include a control reaction without SMYD3.

-

-

Kinase Reaction:

-

To the methylated and unmethylated MAP3K2, add the Kinase Reaction Buffer, inactive MEK1, and [γ-³²P]ATP (e.g., 10 µCi).

-

Incubate at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Perform autoradiography to detect the phosphorylation of MEK1 by MAP3K2. An increase in the phosphorylation signal in the SMYD3-treated sample indicates that methylation enhances MAP3K2 kinase activity.

-

Conclusion and Future Directions

The methylation of MAP3K2 by SMYD3 represents a significant non-histone regulatory mechanism that fuels Ras-driven oncogenesis. The detailed understanding of this interaction, from its biophysical parameters to its downstream signaling consequences, provides a solid foundation for the development of targeted therapies. The experimental protocols outlined in this guide are fundamental for researchers aiming to further investigate this pathway or to screen for inhibitors of SMYD3's methyltransferase activity. Future research should focus on the development of highly specific and potent SMYD3 inhibitors and exploring their efficacy in preclinical and clinical settings for Ras-mutant cancers. Additionally, further elucidation of the broader non-histone "methylome" regulated by SMYD3 will likely uncover new therapeutic targets and deepen our understanding of cancer biology.

References

- 1. SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The SMYD3-MAP3K2 signaling axis promotes tumor aggressiveness and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer (2014) | Pawel K. Mazur | 374 Citations [scispace.com]

- 4. Mechanism of the Conformational Change of the Protein Methyltransferase SMYD3: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MEK1 Kinase Enzyme System [promega.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for GSK2807 Trifluoroacetate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction